2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole
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Overview
Description
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C5H7ClN2O2 and its molecular weight is 162.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A foundational aspect of research on 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole involves the synthesis and characterization of derivatives. For instance, Rufenacht (1972) developed an improved method for producing 1,3,4-oxadiazol-2(2H)-ones, converting them into 3-chloromethyl derivatives suitable for preparing insecticidal thiophosphates and dithiophosphates, showcasing a methodological application in synthesizing targeted chemical agents (Rufenacht, 1972).
Antimicrobial Activities
The antimicrobial potential of 1,3,4-oxadiazole derivatives is another significant area of application. Kumar et al. (2013) synthesized new oxadiazole derivatives bearing the 5-chloro-2-methoxyphenyl moiety, revealing significant antibacterial and antifungal activities against tested strains. This research highlights the pharmaceutical application of oxadiazole derivatives as potential antimicrobial agents (Kumar et al., 2013).
Material Science Applications
In the field of material science, Han et al. (2010) synthesized and characterized a series of 1,3,4-oxadiazole derivatives, studying their mesomorphic behavior and photoluminescent properties. These compounds exhibited wide mesomorphic temperature ranges and strong fluorescence emissions, suggesting their potential use in electronic and photonic devices, highlighting the versatility of oxadiazole derivatives in developing new materials with specific electronic and optical properties (Han et al., 2010).
Corrosion Inhibition
Additionally, Bouklah et al. (2006) investigated the corrosion inhibition efficiency of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole for mild steel in sulfuric acid, revealing high inhibition efficiency. This study opens up applications of oxadiazole derivatives in industrial settings, particularly in protecting metals from corrosion, demonstrating the chemical's applicability in extending the lifespan of metal structures and components (Bouklah et al., 2006).
Mechanism of Action
Target of Action
The primary targets of similar compounds, such as chloromethyl methyl ether (CMME), are often cellular structures or enzymes involved in key biochemical processes . .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole”. Without knowing the specific targets, it’s difficult to predict the exact pathways that would be affected .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. Without this information, it’s difficult to predict the exact effects .
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c1-9-3-5-8-7-4(2-6)10-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTOBXGJXIVYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.